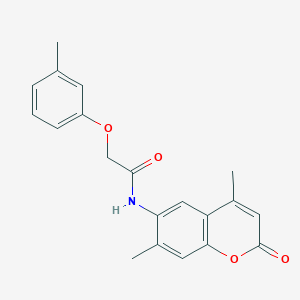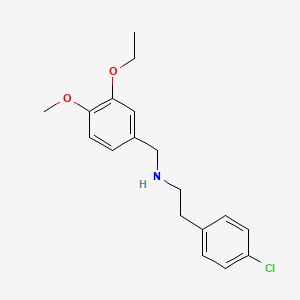![molecular formula C16H24N2O4 B5006175 N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5006175.png)
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that binds to the same receptors as THC, the active component of marijuana. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain and produces analgesic and anxiolytic effects.
Mechanism of Action
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide works by inhibiting FAAH, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid neurotransmitter that binds to the same receptors as THC, the active component of marijuana. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, which produces analgesic and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to produce analgesic and anxiolytic effects in animal models of pain and anxiety. It has also been found to have anti-inflammatory and neuroprotective properties. This compound increases the levels of anandamide in the brain, which produces analgesic and anxiolytic effects. Anandamide is also involved in regulating mood, appetite, and sleep.
Advantages and Limitations for Lab Experiments
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have low toxicity and minimal side effects in animal studies. However, this compound has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which makes it difficult to maintain consistent levels in the blood. It also has poor solubility in water, which makes it difficult to administer in some experimental settings.
Future Directions
There are several future directions for research on N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide. One area of interest is its potential therapeutic applications for chronic pain and anxiety disorders. This compound has been tested in human clinical trials for these conditions, but further research is needed to determine its safety and efficacy. Another area of interest is its role in regulating mood, appetite, and sleep. This compound may have potential as a treatment for mood disorders such as depression and bipolar disorder. Finally, this compound may have applications in the field of drug addiction research. Anandamide has been shown to play a role in drug reward and addiction, and this compound may be useful for studying these processes.
Synthesis Methods
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide was first synthesized by a team of researchers led by Daniele Piomelli at the University of California, Irvine in 2003. The synthesis method involves the reaction of N-butyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide with 3,4-dimethoxyphenethylamine in the presence of a palladium catalyst. The resulting compound is then converted to this compound by treatment with ethylene diamine.
Scientific Research Applications
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to produce analgesic and anxiolytic effects in animal models of pain and anxiety. It has also been found to have anti-inflammatory and neuroprotective properties. This compound has been tested in human clinical trials for the treatment of chronic pain and anxiety disorders, but further research is needed to determine its safety and efficacy.
properties
IUPAC Name |
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-4-5-9-17-15(19)16(20)18-10-8-12-6-7-13(21-2)14(11-12)22-3/h6-7,11H,4-5,8-10H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFFRKGJCCDHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(acetylamino)phenyl]-4-iodobenzamide](/img/structure/B5006114.png)
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5006118.png)
![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5006119.png)
![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)
![3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5006144.png)
![3-[(1-benzyl-4-piperidinyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5006151.png)
![1-benzyl-3-(2-pyridinylmethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5006155.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B5006162.png)

![N~2~-[(dimethylamino)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethylglycinamide](/img/structure/B5006169.png)

![11-(2-butoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5006179.png)